![molecular formula C17H21NO2 B2534121 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one CAS No. 2320895-76-7](/img/structure/B2534121.png)
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one
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Overview
Description
Scientific Research Applications
Synthetic Methodologies A novel and versatile method for the enantioselective synthesis of tropane alkaloids has been developed, utilizing hydroxylated 8-azabicyclo[3.2.1]octan-3-ones as key intermediates. This approach is significant for synthesizing various tropane derivatives, which are structurally related to the compound (Mao et al., 2014). The gold(III) tetrachloride salt of L-cocaine, another related structure, has been characterized, providing insights into the structural features of these compounds (Wood et al., 2007).
Structural and Conformational Studies The synthesis and crystal structure characterization of a chlorophenyl derivative of an azabicyclo[3.2.1]octanone revealed important conformational features, including intermolecular hydrogen bonds, which could be relevant to understanding the behavior of similar compounds in biological systems (Wu et al., 2015). Furthermore, the study of cycloadducts of methyl hydroxyalkynoates and DBU transforming into structures with furan-2(5H)-one and caprolactam rings offers synthetic routes that could be applicable to the modification of the core structure of the compound (Trofimov et al., 2017).
Future Directions
The future directions for research on this compound could involve elucidating its synthesis, understanding its chemical reactivity, determining its physical and chemical properties, and investigating its potential biological activity. The 8-azabicyclo[3.2.1]octane core is a common structural motif in many biologically active compounds, suggesting potential avenues for future research .
properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-10-14-8-9-15(11-12)18(14)17(19)13(2)20-16-6-4-3-5-7-16/h3-7,13-15H,1,8-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQPRJNTWYWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(=C)C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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